3-(BOC-氨基)苯基四唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

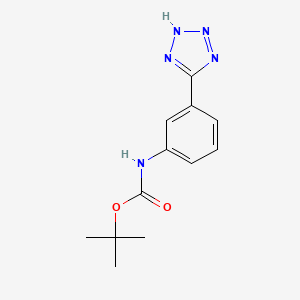

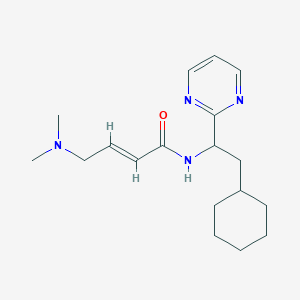

3-(BOC-Amino)phenyltetrazole is a chemical compound with the molecular formula C12H15N5O2 and a molecular weight of 261.28 . It is also known by other synonyms such as 5-[3-(Boc-amino)phenyl]tetrazole and Carbamic acid, [3-(1H-tetrazol-5-yl)phenyl]-, 1,1-dimethylethyl ester .

Synthesis Analysis

The synthesis of 3-(BOC-Amino)phenyltetrazole and similar compounds often involves the use of primary amines, orthoesters, and azides . A review provides a comprehensive analysis of literature data on the heterocyclization reaction of these components, which can be used for the preparation of tetrazole, its 1-mono- and 1,5-disubstituted derivatives . Another study reports a method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds using oxalyl chloride in methanol .Molecular Structure Analysis

The InChI code for 3-(BOC-Amino)phenyltetrazole is 1S/C12H15N5O2/c1-12(2,3)19-11(18)13-9-6-4-5-8(7-9)10-14-16-17-15-10/h4-7H,1-3H3, (H,13,18) (H,14,15,16,17) .Chemical Reactions Analysis

The Boc group in 3-(BOC-Amino)phenyltetrazole is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Physical And Chemical Properties Analysis

3-(BOC-Amino)phenyltetrazole has a molecular weight of 261.28 . It is recommended to store it in a refrigerated condition .科学研究应用

区域选择性保护和衍生化:Orsini 等人 (2005) 的一项研究描述了一种程序,用于选择性保护 3-氨基吡唑的环内 1-N 为叔丁氧羰基 (Boc),这是合成各种衍生物的关键步骤。该过程涉及使用 3-硝基吡唑衍生物作为中间体,展示了 Boc 在区域选择性保护和随后的酰化过程中的效用 (Orsini 等人,2005)。

肽模拟物和生物活性化合物:Ferrini 等人 (2015) 讨论了 5-氨基-1,2,3-三唑-4-羧酸的合成,这是一种用于创建肽模拟物或生物活性化合物的关键分子。他们重点介绍了一种使用钌催化的 N-Boc 炔胺与叠氮化物环加成反应的方案,显示了 Boc 保护化合物在药物化学中的相关性 (Ferrini 等人,2015)。

血管紧张素 II 拮抗剂合成:Attanasi 等人 (1999) 报告了 1-氨基吡咯的联苯基四唑衍生物作为潜在的非肽血管紧张素 II 拮抗剂的合成。他们利用 NH-Boc 保护的 1-氨基吡咯,突出了 Boc 在合成具有潜在药理应用的复杂分子中的应用 (Attanasi 等人,1999)。

手性 3-氨基-3-芳基-2-吲哚酮的合成:Marques 和 Burke (2016) 描述了使用铑催化的加成过程与靛红衍生的 N-Boc 保护的酮亚胺合成手性 3-氨基-3-芳基-2-吲哚酮。这项研究强调了 Boc 在合成生物活性化合物中的作用,特别是在催化对映选择性反应的背景下 (Marques 和 Burke,2016)。

胺化中的多相催化:Heydari 等人 (2007) 提出了一种使用 H3PW12O40 作为催化剂的胺 N-叔丁氧羰基化方法。该过程对于合成 N-Boc 保护的氨基酸非常重要,在肽合成和其他应用中至关重要 (Heydari 等人,2007)。

作用机制

Mode of Action

Tetrazole compounds are often used in the synthesis of various biologically active compounds, suggesting that they may interact with their targets through a variety of mechanisms .

Biochemical Pathways

Tetrazole compounds are known to be involved in a wide range of biological activities, indicating that they may influence multiple biochemical pathways .

Result of Action

Given the wide range of biological activities associated with tetrazole compounds, it is likely that the effects are diverse and depend on the specific biological context .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(BOC-Amino)phenyltetrazole . These factors can include pH, temperature, and the presence of other molecules, among others.

安全和危害

未来方向

The Boc group is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests that 3-(BOC-Amino)phenyltetrazole and similar compounds will continue to play a significant role in future chemical synthesis and research.

属性

IUPAC Name |

tert-butyl N-[3-(2H-tetrazol-5-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-12(2,3)19-11(18)13-9-6-4-5-8(7-9)10-14-16-17-15-10/h4-7H,1-3H3,(H,13,18)(H,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFVBCYIYGXQQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(BOC-Amino)phenyltetrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-(3-fluoro-4-methylphenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2368951.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2368954.png)

![3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2368955.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2368958.png)

![Ethyl 4-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B2368964.png)

![1-(2-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2368966.png)

![(Z)-N'-(5-bromo-2-hydroxybenzylidene)tricyclo[4.3.1.1(3,8)]undecane-1-carbohydrazide](/img/structure/B2368969.png)

![N-(2,4-difluorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2368971.png)